2-(Boc-amino)ethoxylbenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)ethoxylbenzonitrile typically involves the reaction of 2-(2-cyanophenoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc-protecting group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)ethoxylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic reagents such as hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted benzonitriles.
Hydrolysis: The major product is 2-(amino)ethoxylbenzonitrile.
Scientific Research Applications
2-(Boc-amino)ethoxylbenzonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(Boc-amino)ethoxylbenzonitrile primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethyl bromide: Used for introducing the Boc-protective group in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in peptide synthesis.
Uniqueness
2-(Boc-amino)ethoxylbenzonitrile is unique due to the presence of both the Boc-protected amino group and the nitrile group, making it a versatile intermediate for the synthesis of a wide range of compounds. Its dual functionality allows for selective reactions at different sites, providing greater flexibility in synthetic strategies .
Properties
IUPAC Name |
tert-butyl N-[2-(2-cyanophenoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDHGNUTHNBJFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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